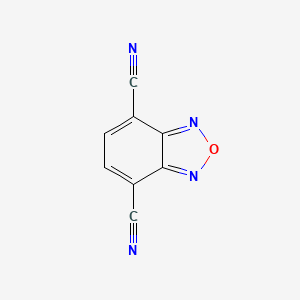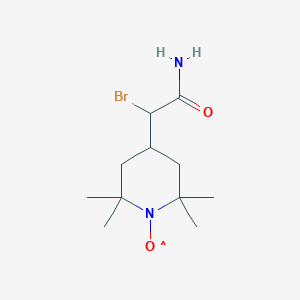
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate typically involves the following steps:
Esterification: Palmitoyl chloride reacts with 2,3-propanediol to form 2,3-bis-(palmitoyloxy)propane.
Phosphorylation: The resulting compound is then phosphorylated using phosphoric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol, palmitic acid, and phosphoric acid.
Oxidation: Oxidative cleavage of the fatty acid chains.
Substitution: Replacement of the phosphate group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired substitution, such as alcohols or amines.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and phosphoric acid.
Oxidation: Shorter-chain fatty acids and other oxidized products.
Substitution: Various substituted phospholipids depending on the reagents used.
科学研究应用
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Plays a role in membrane biology and is used in studies of cell membrane structure and function.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and other nanocarriers.
Industry: Utilized as a surfactant, emulsifier, and lubricant in various industrial processes.
作用机制
The mechanism of action of 2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate involves its integration into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular processes such as signal transduction and membrane fusion .
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A similar phospholipid with a choline head group instead of a phosphate group.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Similar structure but with an ethanolamine head group.
1,2-Dipalmitoyl-sn-glycero-3-phosphoserine (DPPS): Contains a serine head group instead of a phosphate group.
Uniqueness
2,3-bis-(Palmitoyloxy)propyl dihydrogen phosphate is unique due to its specific phosphate head group, which imparts distinct chemical properties and biological activities compared to other similar phospholipids. Its ability to form stable bilayers and interact with a wide range of molecules makes it particularly valuable in research and industrial applications .
属性
CAS 编号 |
5129-68-0 |
|---|---|
分子式 |
C35H69O8P |
分子量 |
648.9 g/mol |
IUPAC 名称 |
(2-hexadecanoyloxy-3-phosphonooxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40) |
InChI 键 |
PORPENFLTBBHSG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
19698-29-4 |
同义词 |
1,2-dipalmitoyl-sn-glycero-3-phosphate dipalmitoyl phosphatidic acid dipalmitoylphosphatidic acid dipalmitoylphosphatidic acid, (+-)-isomer dipalmitoylphosphatidic acid, (R)-isomer dipalmitoylphosphatidic acid, ammonium salt dipalmitoylphosphatidic acid, calcium salt dipalmitoylphosphatidic acid, sodium salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)


![1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)
